N-(3-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
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Description
N-(3-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPT is a selective and potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. This compound has been studied for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and addiction. In
Scientific Research Applications
Synthesis and Structural Studies
N-(3-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide and its derivatives have been the subject of various synthesis and structural studies. For instance, novel pyrazole derivatives like 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been synthesized and characterized through techniques like NMR, mass spectra, FT-IR, and X-ray diffraction studies (Kumara et al., 2018). Such studies contribute to understanding the molecular geometries and electronic structures of these compounds, which is crucial for their potential applications in various fields.
Cytotoxicity and Antimicrobial Studies
Research has also been conducted on the cytotoxicity of related pyrazole and pyrazolopyrimidine derivatives. For example, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). These studies are essential for identifying new therapeutic agents and understanding the biological potential of these compounds.
Studies on Biological Activity and Potential Applications
Further research into the biological activity of similar compounds has been significant. For instance, studies on pyrazole and 1,2,4-triazole derivatives have shown their strategic role in medicine and pharmacy due to their pharmacological potential and chemical modification possibilities (Fedotov et al., 2022). These findings suggest potential applications in developing new pharmaceuticals and therapeutic agents.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-13-4-2-3-12(9-13)5-6-20-16(22)15-11-24-17(21-15)14-10-18-7-8-19-14/h2-4,7-11H,5-6H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKBRDMRMYSWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide |
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